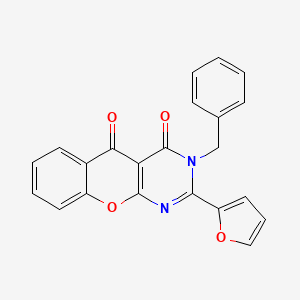
SMR000047964
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-benzyl-2-(furan-2-yl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione is a complex organic compound that belongs to the class of fused pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a chromeno[2,3-d]pyrimidine core fused with a furan ring and a benzyl group, which contributes to its unique chemical properties and biological activities.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Mode of Action
It is suggested that the presence of the pyrano[2,3-d]pyrimidine 2,4 dione scaffold in the compound is important for interactions with the amino acids present in the active site of the enzyme . The addition of a fused heterocycle results in extra interactions with the enzyme and greatly enhances the activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-2-(furan-2-yl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione typically involves multi-step organic reactions. One common method involves the condensation of appropriate starting materials under controlled conditions. For example, the synthesis may start with the preparation of a furan-2-yl derivative, which is then reacted with a benzyl-substituted chromeno[2,3-d]pyrimidine precursor. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure high-quality product output .
Analyse Chemischer Reaktionen
Types of Reactions
3-benzyl-2-(furan-2-yl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrano[2,3-d]pyrimidine-2,4-dione derivatives: These compounds share a similar core structure and have been studied for their PARP-1 inhibitory activity.
Pyrazolo[3,4-d]pyrimidine derivatives: Known for their kinase inhibitory properties and potential anticancer activity.
Furo[2,3-d]pyrimidine derivatives: Investigated for their diverse biological activities, including anticancer and anti-inflammatory properties.
Uniqueness
3-benzyl-2-(furan-2-yl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione stands out due to its unique combination of a furan ring, benzyl group, and chromeno[2,3-d]pyrimidine core. This unique structure contributes to its specific biological activities and potential therapeutic applications .
Eigenschaften
IUPAC Name |
3-benzyl-2-(furan-2-yl)chromeno[2,3-d]pyrimidine-4,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14N2O4/c25-19-15-9-4-5-10-16(15)28-21-18(19)22(26)24(13-14-7-2-1-3-8-14)20(23-21)17-11-6-12-27-17/h1-12H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGGOZONNTABRSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=NC3=C(C2=O)C(=O)C4=CC=CC=C4O3)C5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
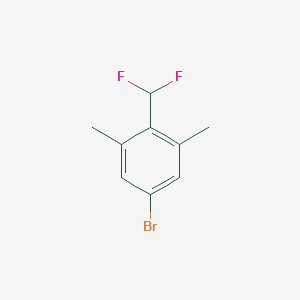
![Tert-butyl n-[2-[2-(2-aminoethoxy)ethoxy]ethyl]carbamate hcl](/img/structure/B2593013.png)
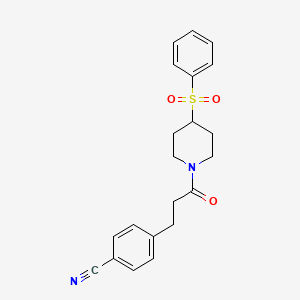
![ethyl 5,5,7,7-tetramethyl-2-(1-methyl-1H-pyrazole-5-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2593016.png)
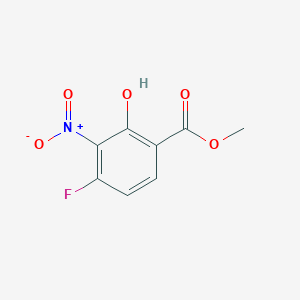
![3-((4-phenyl-5-((4-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2593021.png)
![ethyl 2-[(3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1-ethyl-1H-pyrazol-4-yl)formamido]acetate](/img/structure/B2593026.png)

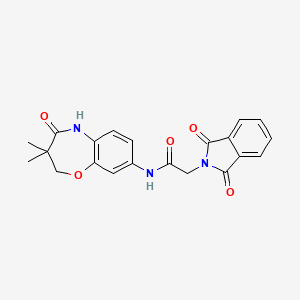
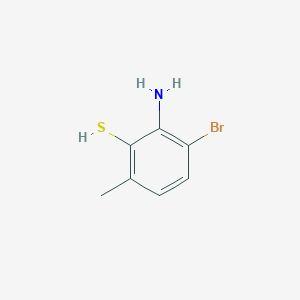
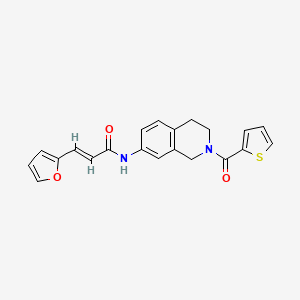

![(Z)-methyl 4-(((3-cyano-4-(thiophen-2-yl)-7-(thiophen-2-ylmethylene)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio)methyl)benzoate](/img/structure/B2593034.png)
![3-{1-[(2,3,5,6-tetramethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol](/img/structure/B2593035.png)
